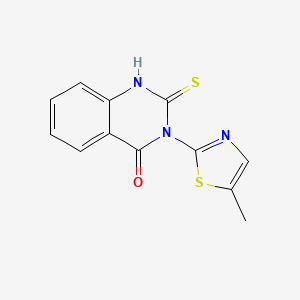

3-(5-methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(5-Methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-on umfasst in der Regel die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring kann durch Reaktion von 2-Aminothiophenol mit Essigsäure und Schwefel zu 2-Mercaptobenzothiazol synthetisiert werden.

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern wird durch Cyclisierung von Anthranilsäure-Derivaten mit Formamid oder ähnlichen Reagenzien gebildet.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Thiazolrings mit dem Quinazolinon-Kern unter geeigneten Bedingungen, beispielsweise unter Verwendung einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF).

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung von Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening von Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung der Reaktionseffizienz beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Der Quinazolinon-Kern kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid Reduktionsreaktionen eingehen, um Dihydroquinazolinone zu bilden.

Substitution: Der Thiazolring kann unter geeigneten Bedingungen an elektrophilen Substitutionsreaktionen, wie Halogenierung oder Nitrierung, teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene (z. B. Brom, Chlor), Nitrierungsmittel (z. B. Salpetersäure).

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Dihydroquinazolinone.

Substitution: Halogenierte oder nitrierte Thiazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 3-(5-Methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht vielfältige Funktionalisierungen, was es in der Entwicklung neuer Materialien und Katalysatoren wertvoll macht.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme, die an Krankheitspfaden beteiligt sind.

Medizin

In der pharmazeutischen Chemie wird 3-(5-Methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-on auf seine potenziellen therapeutischen Eigenschaften untersucht. Es hat sich in präklinischen Studien als vielversprechend als entzündungshemmendes, antimikrobielles und Antikrebsmittel erwiesen.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden. Ihre Vielseitigkeit in chemischen Reaktionen macht sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Wirkstoffe.

Wirkmechanismus

Der Wirkmechanismus von 3-(5-Methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-on umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Thiazol- und Quinazolinon-Einheiten können an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen. Diese Hemmung kann wichtige biologische Pfade stören und zu therapeutischen Wirkungen führen. Beispielsweise könnte seine entzündungshemmende Wirkung die Hemmung von Cyclooxygenase-Enzymen beinhalten, wodurch die Produktion von proinflammatorischen Prostaglandinen reduziert wird.

Wirkmechanismus

The mechanism of action of 3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it can interfere with cellular signaling pathways, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Mercaptobenzothiazol: Ähnlich in Bezug auf einen Thiazolring mit einer Sulfanyl-Gruppe.

Quinazolin-4(3H)-on: Teilt die Quinazolinon-Kernstruktur.

5-Methyl-1,3-thiazol-2-carbonsäure: Enthält den Thiazolring mit einer Methyl-Gruppe.

Einzigartigkeit

3-(5-Methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-on ist einzigartig aufgrund der Kombination des Thiazolrings, der Sulfanyl-Gruppe und des Quinazolinon-Kerns in einem einzigen Molekül. Diese einzigartige Struktur ermöglicht eine vielfältige chemische Reaktivität und potenzielle biologische Aktivitäten, wodurch sie sich von anderen ähnlichen Verbindungen unterscheidet.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 3-(5-Methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-on, einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C12H9N3OS2 |

|---|---|

Molekulargewicht |

275.4 g/mol |

IUPAC-Name |

3-(5-methyl-1,3-thiazol-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C12H9N3OS2/c1-7-6-13-12(18-7)15-10(16)8-4-2-3-5-9(8)14-11(15)17/h2-6H,1H3,(H,14,17) |

InChI-Schlüssel |

HOIZCZPPUUVQGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(S1)N2C(=O)C3=CC=CC=C3NC2=S |

Löslichkeit |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10976769.png)

![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10976782.png)

![4-propyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10976807.png)

![3-[(2-Methyl-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976826.png)